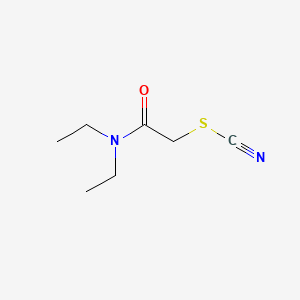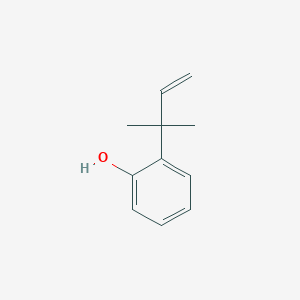
2-(2-Methylbut-3-en-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylbut-3-en-2-yl)phenol is a member of the class of phenols, where the hydrogen at position 2 is replaced by a polyprenyl group . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-en-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with prenyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of aluminum isopropylate as a catalyst in the alkylation of phenol with prenyl alcohol has been reported . This method allows for the production of the compound on a larger scale with higher purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbut-3-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce brominated or nitrated phenols .
Scientific Research Applications
2-(2-Methylbut-3-en-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Methylbut-3-en-2-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects are believed to be mediated through the promotion of neurite outgrowth in cortical neurons . The compound may also interact with cellular signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Allyl-2-methoxy-6-(2-methylbut-3-en-2-yl)phenol: This compound shares a similar structure but has an additional methoxy group.
Cycloillicinone: Another prenylated phenol with a unique structure that includes an additional geranyl unit.
Uniqueness
2-(2-Methylbut-3-en-2-yl)phenol is unique due to its specific substitution pattern and the presence of a polyprenyl group. This structural feature contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
18272-61-2 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2-methylbut-3-en-2-yl)phenol |
InChI |
InChI=1S/C11H14O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h4-8,12H,1H2,2-3H3 |
InChI Key |
SWEFVVFNAINSMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


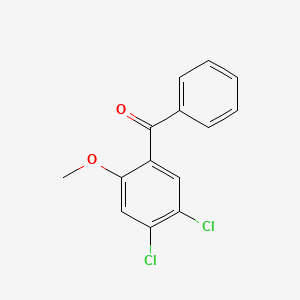
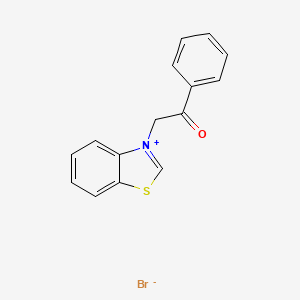
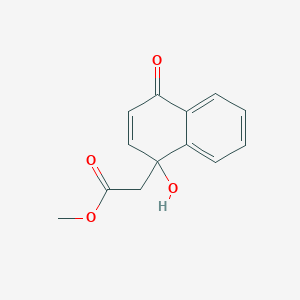

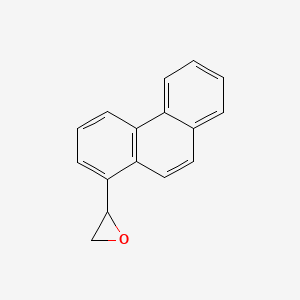
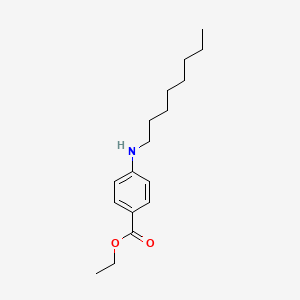
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)

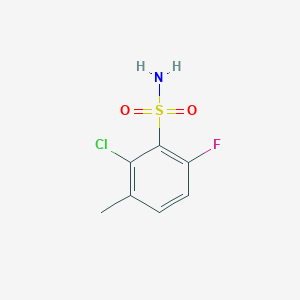
![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)
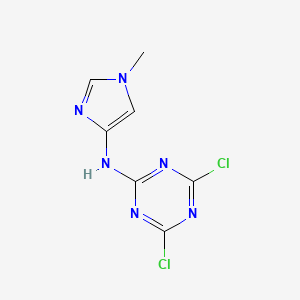

![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
